molecular formula C10H15NO B6155895 (1S)-1-[4-(dimethylamino)phenyl]ethan-1-ol CAS No. 225920-03-6

(1S)-1-[4-(dimethylamino)phenyl]ethan-1-ol

Cat. No.: B6155895
CAS No.: 225920-03-6
M. Wt: 165.23 g/mol
InChI Key: BANBVMGOUBOEHA-QMMMGPOBSA-N
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Description

(1S)-1-[4-(dimethylamino)phenyl]ethan-1-ol: is a chiral organic compound characterized by a phenyl ring substituted with a dimethylamino group and an ethan-1-ol moiety

Synthetic Routes and Reaction Conditions:

  • Reduction of Ketones: One common synthetic route involves the reduction of the corresponding ketone, (1S)-1-[4-(dimethylamino)phenyl]ethanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Grignard Reaction: Another method includes the reaction of 4-(dimethylamino)benzaldehyde with ethyl magnesium bromide followed by hydrolysis.

  • Enantioselective Synthesis: Enantioselective synthesis can be achieved using chiral catalysts to ensure the production of the (1S)-enantiomer.

Industrial Production Methods: Industrial production typically involves large-scale reduction reactions, often using continuous flow reactors to enhance efficiency and control over reaction conditions. The choice of reducing agent and solvent can vary based on cost, availability, and environmental considerations.

Chemical Reactions Analysis

(1S)-1-[4-(dimethylamino)phenyl]ethan-1-ol: undergoes several types of chemical reactions:

  • Oxidation: The compound can be oxidized to form the corresponding ketone, (1S)-1-[4-(dimethylamino)phenyl]ethanone, using oxidizing agents like chromyl chloride (CrO2Cl2) or pyridinium chlorochromate (PCC).

  • Reduction: As mentioned earlier, reduction of the ketone form is a common reaction.

  • Substitution Reactions: The hydroxyl group can undergo substitution reactions, such as converting to an ester or ether using appropriate reagents like acyl chlorides or alkyl halides.

  • Nucleophilic Addition: The compound can participate in nucleophilic addition reactions, particularly at the carbonyl carbon if converted to its ketone form.

Common Reagents and Conditions:

  • Oxidation: Chromyl chloride (CrO2Cl2), pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

  • Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

  • Substitution: Acyl chlorides, alkyl halides, triethylamine (TEA) as base.

Major Products Formed:

  • Oxidation: (1S)-1-[4-(dimethylamino)phenyl]ethanone.

  • Reduction: this compound.

  • Substitution: Esters, ethers, amides.

Scientific Research Applications

(1S)-1-[4-(dimethylamino)phenyl]ethan-1-ol: has diverse applications across various scientific fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex chiral molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the role of chiral molecules in biological systems.

  • Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which (1S)-1-[4-(dimethylamino)phenyl]ethan-1-ol exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would need to be determined based on the context of its use.

Comparison with Similar Compounds

(1S)-1-[4-(dimethylamino)phenyl]ethan-1-ol: can be compared with other similar compounds, such as (1R)-1-[4-(dimethylamino)phenyl]ethan-1-ol , (1S)-1-[4-(methylamino)phenyl]ethan-1-ol , and (1S)-1-[4-(dimethylamino)benzyl]ethan-1-ol . The uniqueness of This compound lies in its specific stereochemistry and the presence of the dimethylamino group, which can influence its reactivity and biological activity.

Conclusion

This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis, drug development, and other fields.

Properties

CAS No.

225920-03-6

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1S)-1-[4-(dimethylamino)phenyl]ethanol

InChI

InChI=1S/C10H15NO/c1-8(12)9-4-6-10(7-5-9)11(2)3/h4-8,12H,1-3H3/t8-/m0/s1

InChI Key

BANBVMGOUBOEHA-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)N(C)C)O

Canonical SMILES

CC(C1=CC=C(C=C1)N(C)C)O

Purity

95

Origin of Product

United States

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